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Compound of Interest

Compound Name: RP101075

Cat. No.: B3321049 Get Quote

This guide provides an objective comparison of the published research on RP101075, a

primary active metabolite of the sphingosine-1-phosphate (S1P) receptor modulator, Ozanimod

(RPC1063). The information is intended for researchers, scientists, and drug development

professionals to facilitate an independent verification of its therapeutic potential and

pharmacological profile against relevant alternatives.

Overview of RP101075
RP101075 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1

(S1P1R) and receptor 5 (S1P5R).[1][2] It is a significant metabolite of Ozanimod (RPC1063),

formed primarily via metabolism by the cytochrome P450 enzyme CYP3A4.[3] The therapeutic

effects of Ozanimod are attributed in part to the activity of RP101075 and other active

metabolites. The primary mechanism of action involves the modulation of S1P1R on

lymphocytes, which leads to their reversible sequestration in peripheral lymphoid organs. This

prevents their trafficking to sites of inflammation, forming the basis of its efficacy in autoimmune

disorders.[2][4]

Quantitative Data Comparison
The following tables summarize the key quantitative data from published preclinical studies,

comparing RP101075 with its parent compound, Ozanimod (RPC1063), and another S1P

receptor modulator, Fingolimod (FTY720).

Table 1: In Vitro Receptor Potency and Selectivity
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Compound
Target
Receptor

Potency
(EC50, nM)

Selectivity Reference

RP101075 S1P1R 0.185
Highly selective

for S1P1R

Ozanimod

(RPC1063)
S1P1R 0.156

Highly selective

for S1P1R

Fingolimod-P S1P1R Sub-nanomolar
Agonist at S1P1,

3, 4, 5R

Table 2: Comparative Efficacy in a Murine Model of
Systemic Lupus Erythematosus (NZBWF1)

Treatment Group
(daily oral gavage)

Mean Cumulative
Proteinuria Score
(AUC)

Final Serum Blood
Urea Nitrogen
(BUN, mg/dL)

Reference

Vehicle 65.8 ± 7.5 110.3 ± 21.0

RP101075 (1.0

mg/kg)
48.1 ± 6.9 67.8 ± 10.9

RP101075 (3.0

mg/kg)
32.5 ± 5.0 47.9 ± 5.0

Ozanimod (RPC1063)

(0.3 mg/kg)
36.4 ± 6.1 60.1 ± 10.4

Ozanimod (RPC1063)

(1.0 mg/kg)
32.8 ± 6.0 52.8 ± 10.0

Ozanimod (RPC1063)

(3.0 mg/kg)
26.2 ± 4.2 36.3 ± 3.4

p < 0.05 vs. Vehicle

Table 3: Comparative Efficacy in a Murine Model of
Multiple Sclerosis (EAE)
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Treatment Group
Mean Clinical Score (at
study endpoint)

Reference

Vehicle ~3.5

RP101075 (0.1 and 0.3 mg/kg)
Efficacy reported as equivalent

to Ozanimod and FTY720

FTY720 (Fingolimod) (0.03 - 1

mg/kg)

Significant dose-dependent

reduction in clinical score

FTY720 (Fingolimod) (3

mg/kg)

Significant reduction in clinical

score

Note: Specific quantitative data for RP101075 in the EAE model from the primary source is

limited to the statement of equivalent efficacy.

Signaling Pathways and Experimental Workflows
Metabolic Pathway of Ozanimod
The following diagram illustrates the metabolic conversion of Ozanimod to RP101075 and its

subsequent major active metabolites.
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Metabolic activation pathway of Ozanimod.

S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by RP101075 initiates a downstream signaling cascade that

ultimately modulates lymphocyte trafficking.
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Downstream signaling of the S1P1 receptor.

Experimental Workflow: Murine SLE Model
This workflow outlines the key stages of the preclinical study comparing RP101075 and

Ozanimod in the NZBWF1 mouse model of Systemic Lupus Erythematosus.
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Workflow for the NZBWF1 murine SLE model.

Experimental Protocols
Murine Model of Systemic Lupus Erythematosus
(NZBWF1)

Animal Model: Female NZBWF1 mice, which spontaneously develop a lupus-like disease,

were used.

Study Initiation: At 23 weeks of age, when mice began to exhibit signs of proteinuria, they

were randomized into treatment groups.

Dosing: Mice were administered RP101075 (1.0 or 3.0 mg/kg), Ozanimod (RPC1063; 0.3,

1.0, or 3.0 mg/kg), or vehicle via daily oral gavage for a total of 20 weeks.

Monitoring and Endpoints: Proteinuria was monitored weekly. At the end of the study (42

weeks of age), blood and kidney tissues were collected.

Analysis: Efficacy was assessed by measuring serum blood urea nitrogen (BUN) and by

histological scoring of kidney sections for features of lupus nephritis, including glomerular

lesions, tubular atrophy, and interstitial infiltrates.

Murine Model of Multiple Sclerosis (Experimental
Autoimmune Encephalomyelitis - EAE)

Animal Model: C57BL/6 mice were used for the induction of EAE.

Induction: EAE was induced by immunization with Myelin Oligodendrocyte Glycoprotein

(MOG35-55) peptide emulsified in Complete Freund's Adjuvant, followed by injections of
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pertussis toxin.

Dosing: In a study assessing Ozanimod and its metabolites, RP101075 was administered at

doses of 0.1 and 0.3 mg/kg. In separate comparative studies, Fingolimod (FTY720) was

administered daily via intraperitoneal injection or orally at doses ranging from 0.03 to 10

mg/kg, either prophylactically or therapeutically.

Analysis: Disease severity was monitored daily using a standardized clinical scoring system

(e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

In Vitro S1P1R Functional Assay (cAMP Inhibition)
Objective: To determine the potency (EC50) of compounds as agonists at the S1P1 receptor.

Methodology: The assay measures the ability of a compound to inhibit the production of

cyclic AMP (cAMP) induced by forskolin in cells expressing the human S1P1 receptor.

Procedure:

Cells expressing S1P1R are incubated with varying concentrations of the test compound

(e.g., RP101075, Ozanimod).

Forskolin is added to stimulate adenylyl cyclase, leading to cAMP production.

The level of cAMP is measured using a suitable detection method (e.g., HTRF, ELISA).

The concentration-response curve is plotted, and the EC50 value (the concentration at

which the compound elicits 50% of its maximal inhibitory effect) is calculated.

Summary of Findings
Published research indicates that RP101075 is a pharmacologically active metabolite of

Ozanimod with a potent and selective agonist profile at the S1P1 receptor. In a preclinical

model of systemic lupus erythematosus, RP101075 demonstrated a dose-dependent reduction

in kidney pathology, comparable to its parent compound, Ozanimod. In a mouse model of

multiple sclerosis (EAE), RP101075 was reported to have therapeutic benefit equivalent to both

Ozanimod and the approved S1P modulator Fingolimod (FTY720). Additionally, in a model of

cerebrovascular thrombosis, RP101075 was shown to improve microvascular circulation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3321049?utm_src=pdf-body
https://www.benchchem.com/product/b3321049?utm_src=pdf-body
https://www.benchchem.com/product/b3321049?utm_src=pdf-body
https://www.benchchem.com/product/b3321049?utm_src=pdf-body
https://www.benchchem.com/product/b3321049?utm_src=pdf-body
https://www.benchchem.com/product/b3321049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3321049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These findings support the conclusion that RP101075 significantly contributes to the overall

efficacy observed with Ozanimod treatment. Further research with direct, quantitative

comparisons to a wider range of alternative therapies would be beneficial for a more complete

understanding of its relative performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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